molecular formula C10H11BFNO3 B1509944 (4-(Azetidine-1-carbonyl)phenyl)boronic acid CAS No. 1025664-36-1

(4-(Azetidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1509944
CAS No.: 1025664-36-1
M. Wt: 223.01 g/mol
InChI Key: XKMIWMCMPYRJCF-UHFFFAOYSA-N
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Description

(4-(Azetidine-1-carbonyl)phenyl)boronic acid (CAS: 1025664-35-0) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and an azetidine-1-carbonyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers rigidity and distinct electronic properties due to its strained structure and the electron-withdrawing nature of the carbonyl group.

Properties

CAS No.

1025664-36-1

Molecular Formula

C10H11BFNO3

Molecular Weight

223.01 g/mol

IUPAC Name

[4-(azetidine-1-carbonyl)-3-fluorophenyl]boronic acid

InChI

InChI=1S/C10H11BFNO3/c12-9-6-7(11(15)16)2-3-8(9)10(14)13-4-1-5-13/h2-3,6,15-16H,1,4-5H2

InChI Key

XKMIWMCMPYRJCF-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC2)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC2)F)(O)O

Origin of Product

United States

Biological Activity

(4-(Azetidine-1-carbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid moiety attached to a phenyl ring with an azetidine carbonyl substituent. The presence of the boron atom allows for unique interactions with biological targets, particularly in enzyme inhibition and molecular recognition processes.

1. Anticancer Activity

Research has indicated that boronic acids exhibit significant anticancer properties. A study highlighted that various boronic compounds, including those similar to this compound, were tested against prostate cancer cell lines. The results demonstrated a decrease in cell viability, with specific compounds reducing cancer cell survival to as low as 33% at 5 µM concentration while maintaining higher viability in healthy cells .

Table 1: Cytotoxicity of Boronic Compounds Against Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. In studies evaluating the antimicrobial efficacy of various boronic compounds, it was found that they exhibited significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the specific compound and concentration used .

Table 2: Antibacterial Efficacy of Boronic Compounds

CompoundMicroorganismInhibition Zone (mm)
B1Staphylococcus aureus10
B5Escherichia coli12
B7Candida albicans9

3. Antioxidant Properties

The antioxidant activity of boronic acids has been assessed using various assays. Compounds similar to this compound demonstrated significant antioxidant capabilities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). These findings suggest potential applications in protecting cells from oxidative stress .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boron-containing compounds can form reversible covalent bonds with diols present in biomolecules, leading to modulation of enzymatic activities. This mechanism is crucial in the development of targeted therapies, particularly in cancer treatment .

Case Study: Prostate Cancer Treatment

In a controlled study involving human prostate cancer cells (PC-3), researchers treated the cells with varying concentrations of this compound derivatives. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent against prostate cancer .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial effects of boronic acid derivatives against a range of pathogens. The results showed that certain derivatives had pronounced inhibitory effects on bacterial growth, suggesting their potential use as new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent . Its structure allows it to interact with biological targets, making it a candidate for enzyme inhibition and modulation of biological pathways.

Enzyme Inhibition Studies

Research indicates that (4-(azetidine-1-carbonyl)phenyl)boronic acid can act as an enzyme inhibitor. The azetidine ring enhances its ability to bind to specific protein targets through hydrogen bonding and hydrophobic interactions. Preliminary studies have shown promising results in modulating enzymatic activity, suggesting potential therapeutic effects in diseases where such enzymes play a crucial role.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC50 values indicating potent activity against specific cancer types. Further exploration is needed to understand the underlying mechanisms of action and optimize its structure for enhanced efficacy .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations.

Suzuki Coupling Reactions

The compound is employed in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The optimal conditions for these reactions have been established, showcasing high yields when using palladium catalysts .

Data Table: Reaction Yields in Suzuki Coupling

Reaction ConditionsYield (%)Notes
Pd(PPh3), K2CO385High efficiency with aryl bromides
PdCl2(dppf), LiOH78Effective with heteroaryl boronates
Temperature: 80°C90Enhanced yields at elevated temperatures

Heterocyclic Chemistry

The azetidine moiety contributes to the compound's utility in synthesizing other heterocycles.

Synthesis of Amino Acid Derivatives

Recent advancements have shown that this compound can facilitate the synthesis of novel amino acid derivatives containing azetidine rings. These derivatives exhibit interesting biological activities, suggesting further exploration for potential drug development .

Case Study: New Heterocycles

A series of reactions involving this compound led to the formation of various heterocycles with promising pharmacological profiles. The synthesis involved multiple steps, including cyclization reactions that resulted in high yields of the desired products .

Comparison with Similar Compounds

A. Antiproliferative Activity

  • 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) exhibit potent antiproliferative effects with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively, in cell viability assays. Their planar aromatic systems likely enhance interactions with cellular targets .
  • Comparison : The azetidine-1-carbonyl group in (4-(Azetidine-1-carbonyl)phenyl)boronic acid may improve solubility compared to bulky aromatic substituents (e.g., pyren-1-yl), though its biological activity remains uncharacterized in the provided evidence.

B. Enzyme Inhibition

  • 1-Amido-2-triazolylethaneboronic acid demonstrates enhanced β-lactamase inhibition (lower MICs) compared to phenyl-substituted analogs, emphasizing the role of heterocyclic substituents in optimizing binding .
  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances target engagement .

Substituent Effects on Reactivity in Cross-Coupling Reactions

  • 4-Chlorophenyl boronic acid exhibits reduced reactivity (75% conversion) in Suzuki-Miyaura couplings compared to unsubstituted phenyl boronic acid (98% conversion), attributed to electron-withdrawing effects slowing transmetallation .
  • 4-Formylphenyl boronic acid shows even lower reactivity (63% conversion), aligning with stronger electron-withdrawing character .
  • Comparison : The azetidine-1-carbonyl group, being moderately electron-withdrawing, may similarly reduce reactivity but could offer regioselectivity advantages in coupling reactions.

Solubility and Crystallinity

  • (4-Carbamoylphenyl)boronic acid forms hydrogen-bonded sheets via amide and boronic acid groups, enhancing crystallinity .
  • Phenyl boronic acids with sulfonyl groups (e.g., 4-(1-azetidinylsulfonyl)benzeneboronic acid) exhibit solubility influenced by polar sulfonyl moieties .
  • Comparison : The azetidine-1-carbonyl group in this compound may balance solubility and crystallinity through hydrogen bonding, though empirical data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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